molecular formula C23H32N2O2S B4649232 2-[4-[3-(cyclopentyloxy)benzyl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol

2-[4-[3-(cyclopentyloxy)benzyl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol

Cat. No. B4649232
M. Wt: 400.6 g/mol
InChI Key: RNEMPHCCVILFAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-[3-(cyclopentyloxy)benzyl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol is a chemical compound that has gained significant attention in scientific research. It is a piperazine derivative that exhibits potential therapeutic effects on the central nervous system.

Mechanism of Action

The mechanism of action of 2-[4-[3-(cyclopentyloxy)benzyl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol involves the modulation of neurotransmitter activity in the brain. It acts as a partial agonist at the serotonin 5-HT1A receptor and a dopamine D2 receptor antagonist. This dual action results in the normalization of the imbalanced neurotransmitter activity observed in mental disorders.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-[4-[3-(cyclopentyloxy)benzyl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol have been investigated in animal models. It has been shown to increase the levels of neurotransmitters such as serotonin, dopamine, and noradrenaline in the brain. It also exhibits antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

The advantages of using 2-[4-[3-(cyclopentyloxy)benzyl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol in lab experiments include its high purity, stability, and well-established synthesis method. However, its limited solubility in water may pose challenges in certain experiments. Additionally, its potential toxicity and side effects should be carefully evaluated before use in vivo.

Future Directions

For the research on 2-[4-[3-(cyclopentyloxy)benzyl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol include the investigation of its long-term effects on the central nervous system, its potential use in combination therapy, and the development of more efficient synthesis methods. Its potential use in the treatment of other neurological disorders such as Parkinson's disease and Alzheimer's disease should also be explored. Furthermore, the exploration of its pharmacokinetic and pharmacodynamic properties may provide valuable insights into its therapeutic potential.
Conclusion
In conclusion, 2-[4-[3-(cyclopentyloxy)benzyl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol is a promising compound that exhibits potential therapeutic effects on the central nervous system. Its well-established synthesis method, biochemical and physiological effects, and mechanism of action make it a valuable tool in scientific research. However, its potential toxicity and limitations in lab experiments should be carefully considered. The exploration of its future directions may provide valuable insights into its therapeutic potential in the treatment of mental disorders and other neurological disorders.

Scientific Research Applications

2-[4-[3-(cyclopentyloxy)benzyl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol has been extensively studied for its potential therapeutic effects on the central nervous system. It exhibits anxiolytic, antidepressant, and antipsychotic properties, making it a promising candidate for the treatment of mental disorders. Its ability to modulate the activity of neurotransmitters such as dopamine, serotonin, and noradrenaline has been investigated in various animal models.

properties

IUPAC Name

2-[4-[(3-cyclopentyloxyphenyl)methyl]-1-(thiophen-3-ylmethyl)piperazin-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O2S/c26-12-8-21-17-24(10-11-25(21)16-20-9-13-28-18-20)15-19-4-3-7-23(14-19)27-22-5-1-2-6-22/h3-4,7,9,13-14,18,21-22,26H,1-2,5-6,8,10-12,15-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNEMPHCCVILFAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=CC=CC(=C2)CN3CCN(C(C3)CCO)CC4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-[3-(Cyclopentyloxy)benzyl]-1-(3-thienylmethyl)piperazin-2-yl]ethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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